N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a dimethoxyphenyl moiety and a dimethylbenzene sulfonamide group.
Preparation Methods
The synthesis of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazinecarbonyl intermediate, followed by its reaction with the dimethoxyphenyl and dimethylbenzene sulfonamide groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
Ethyl acetoacetate: Known for its use in organic synthesis and as a building block for various chemical reactions.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: Used in research for its unique chemical properties.
Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Studied for their hydrogen bonding and structural properties.
Properties
Molecular Formula |
C19H23N3O5S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C19H23N3O5S/c1-14-5-8-16(9-6-14)28(24,25)22(2)13-19(23)21-20-12-15-7-10-17(26-3)18(11-15)27-4/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+ |
InChI Key |
DTPHZXVUIZPFPR-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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